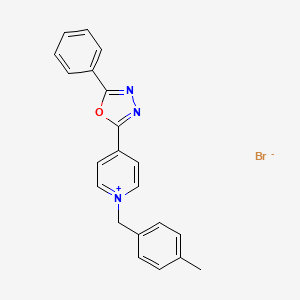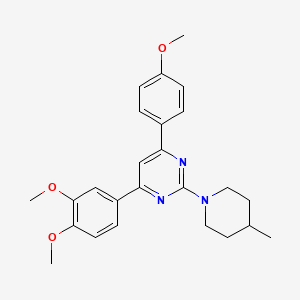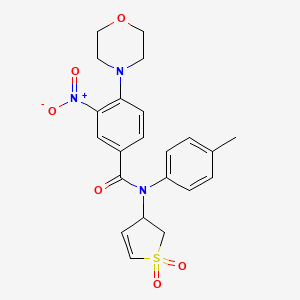
2-(4-chloro-2-methylphenoxy)-N-(4-isopropoxyphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-2-methylphenoxy)-N-(4-isopropoxyphenyl)propanamide, also known as GW 501516, is a synthetic drug that belongs to the class of PPAR receptor agonists. It was first developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, it has gained popularity in recent years as a performance-enhancing drug among athletes and bodybuilders due to its ability to increase endurance and improve fat metabolism. In
作用机制
2-(4-chloro-2-methylphenoxy)-N-(4-isopropoxyphenyl)propanamide 501516 works by activating the PPAR-delta receptor, which is involved in the regulation of energy metabolism and fatty acid oxidation. Activation of this receptor leads to increased expression of genes involved in fatty acid oxidation and energy metabolism, resulting in increased endurance and improved fat metabolism. It also has anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
2-(4-chloro-2-methylphenoxy)-N-(4-isopropoxyphenyl)propanamide 501516 has been shown to improve endurance and reduce fatigue in animal studies. It has also been shown to increase fatty acid oxidation and improve glucose metabolism. Moreover, it has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects. However, the long-term effects of 2-(4-chloro-2-methylphenoxy)-N-(4-isopropoxyphenyl)propanamide 501516 on human health are not yet fully understood.
实验室实验的优点和局限性
2-(4-chloro-2-methylphenoxy)-N-(4-isopropoxyphenyl)propanamide 501516 has several advantages for lab experiments. It is easy to synthesize and has a high purity level. It also has a long half-life, which makes it suitable for long-term studies. However, there are also some limitations to its use. It is a synthetic drug and may not accurately reflect the effects of natural compounds. Moreover, its use as a performance-enhancing drug has raised ethical concerns, and its potential long-term effects on human health are not yet fully understood.
未来方向
There are several future directions for the research on 2-(4-chloro-2-methylphenoxy)-N-(4-isopropoxyphenyl)propanamide 501516. One area of interest is its potential use in the treatment of neurodegenerative diseases. It has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's and Parkinson's. Another area of interest is its use in combination with other drugs for the treatment of metabolic and cardiovascular diseases. Moreover, further studies are needed to investigate its long-term effects on human health and its potential as a performance-enhancing drug.
Conclusion
In conclusion, 2-(4-chloro-2-methylphenoxy)-N-(4-isopropoxyphenyl)propanamide 501516 is a synthetic drug that has been extensively studied for its potential therapeutic applications. It works by activating the PPAR-delta receptor, leading to increased endurance and improved fat metabolism. It has several advantages for lab experiments, but its use as a performance-enhancing drug has raised ethical concerns. Further research is needed to fully understand its long-term effects on human health and its potential as a therapeutic agent.
合成方法
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(4-isopropoxyphenyl)propanamide 501516 involves several chemical reactions. The first step involves the reaction of 4-chloro-2-methylphenol with thionyl chloride to form 4-chloro-2-methylphenyl chloride. The second step involves the reaction of 4-chloro-2-methylphenyl chloride with 4-isopropoxyaniline to form 2-(4-chloro-2-methylphenoxy)-N-(4-isopropoxyphenyl)propanamide. The final step involves the purification of the product using chromatography techniques.
科学研究应用
2-(4-chloro-2-methylphenoxy)-N-(4-isopropoxyphenyl)propanamide 501516 has been extensively studied for its potential therapeutic applications. It has been shown to improve glucose metabolism, reduce inflammation, and protect against oxidative stress. It has also been investigated for its potential use in the treatment of various diseases such as obesity, diabetes, and cardiovascular diseases. Moreover, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(4-propan-2-yloxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3/c1-12(2)23-17-8-6-16(7-9-17)21-19(22)14(4)24-18-10-5-15(20)11-13(18)3/h5-12,14H,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXGAFIHKWNYFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=C(C=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-methylphenoxy)-N-(4-propan-2-yloxyphenyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-bromo-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide](/img/structure/B4937175.png)

![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4937193.png)
![N-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4937201.png)

![3-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B4937229.png)


![N~2~-(3,5-dimethylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4937248.png)
![3-bromo-4-ethoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4937253.png)


![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2,5-dimethoxy-N-methylbenzamide](/img/structure/B4937273.png)
![9,11-dimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-triene](/img/structure/B4937275.png)